QWF Peptide

Übersicht

Beschreibung

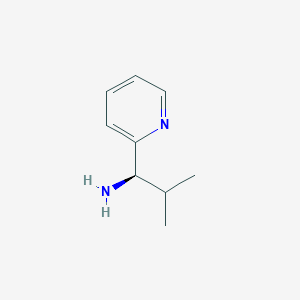

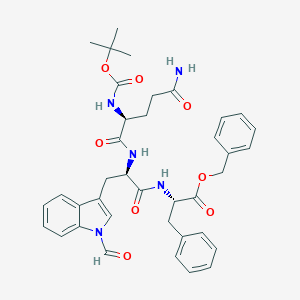

QWF is a tripeptide compound known for its potent inhibitory activity against neurokinin-1 receptor (NK-1 receptor) and Mas-related G protein-coupled receptor X2 (MRGPRX2). It is composed of glutaminyl, D-tryptophyl, and phenylalanine residues. QWF has been extensively studied for its role as a substance P antagonist, which makes it valuable in various biochemical and pharmacological research applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: QWF wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, ein Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Die Synthese beinhaltet die sequentielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die spezifischen Schritte umfassen:

Kupplung: Die Aminosäuren werden unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden mit Trifluoressigsäure (TFA) entfernt.

Spaltung: Das endgültige Peptid wird vom Harz abgespalten und mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsverfahren: Die industrielle Produktion von QWF folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist auf Skalierbarkeit, Kosteneffizienz und Einhaltung von Regulierungsstandards optimiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen: QWF unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

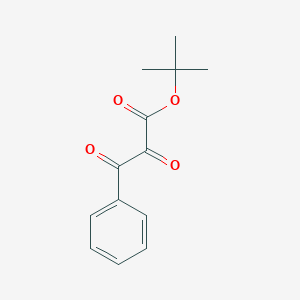

Oxidation: QWF kann oxidiert werden, um Disulfidbrücken zu bilden, die für seine strukturelle Stabilität entscheidend sind.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und die Konformation des Peptids verändern.

Substitution: QWF kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid (H₂O₂) oder Iod (I₂) unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verschiedene Nukleophile unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Peptide mit veränderten funktionellen Gruppen oder Konformationen, die ihre biologische Aktivität beeinflussen können .

4. Wissenschaftliche Forschungsanwendungen

QWF hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Modellverbindung verwendet, um Techniken zur Peptidsynthese und -modifikation zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Hemmung des Neurokinin-1-Rezeptors und des Mas-verwandten G-Protein-gekoppelten Rezeptors X2, die an Schmerz- und Entzündungsreaktionen beteiligt sind.

Medizin: Untersucht für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie chronischen Schmerzen, Asthma und allergischen Reaktionen.

Industrie: Eingesetzt bei der Entwicklung neuer Arzneimittel und als Werkzeug in der Arzneimittelforschung und -entwicklung .

5. Wirkmechanismus

QWF übt seine Wirkungen aus, indem es an den Neurokinin-1-Rezeptor und den Mas-verwandten G-Protein-gekoppelten Rezeptor X2 bindet und diese hemmt. Diese Hemmung verhindert die Bindung von Substanz P, einem Neuropeptid, das an der Schmerzübertragung und Entzündungsreaktionen beteiligt ist. Durch die Blockierung dieser Rezeptoren reduziert QWF die Aktivierung nachgeschalteter Signalwege, was zu einer verminderten Mastzelldegranulation und reduzierten Entzündungsreaktionen führt .

Ähnliche Verbindungen:

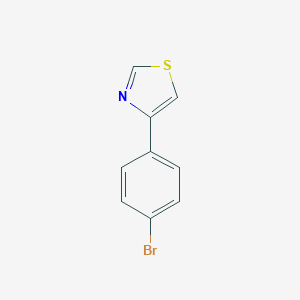

Substanz-P-Antagonisten: Verbindungen wie Aprepitant und Fosaprepitant hemmen ebenfalls den Neurokinin-1-Rezeptor, unterscheiden sich jedoch in ihrer chemischen Struktur und Pharmakokinetik.

Mas-verwandte G-Protein-gekoppelte Rezeptor X2-Antagonisten: Verbindungen wie JNJ-7777120 und QWF haben eine ähnliche inhibitorische Aktivität, unterscheiden sich aber in ihrer Spezifität und Potenz.

Einzigartigkeit von QWF: QWF ist aufgrund seiner dualen inhibitorischen Aktivität gegen den Neurokinin-1-Rezeptor und den Mas-verwandten G-Protein-gekoppelten Rezeptor X2 einzigartig. Diese Doppelfunktion macht es zu einem wertvollen Werkzeug bei der Untersuchung der komplexen Wechselwirkungen zwischen diesen Rezeptoren und ihren Liganden sowie bei der Entwicklung neuer therapeutischer Strategien für Erkrankungen, die diese Signalwege betreffen .

Wissenschaftliche Forschungsanwendungen

QWF has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in inhibiting neurokinin-1 receptor and Mas-related G protein-coupled receptor X2, which are involved in pain and inflammatory responses.

Medicine: Explored for its potential therapeutic applications in treating conditions such as chronic pain, asthma, and allergic reactions.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development .

Wirkmechanismus

QWF exerts its effects by binding to and inhibiting the neurokinin-1 receptor and Mas-related G protein-coupled receptor X2. This inhibition prevents the binding of substance P, a neuropeptide involved in pain transmission and inflammatory responses. By blocking these receptors, QWF reduces the activation of downstream signaling pathways, leading to decreased mast cell degranulation and reduced inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Substance P Antagonists: Compounds such as aprepitant and fosaprepitant also inhibit the neurokinin-1 receptor but differ in their chemical structure and pharmacokinetics.

Mas-related G Protein-Coupled Receptor X2 Antagonists: Compounds like JNJ-7777120 and QWF share similar inhibitory activity but vary in their specificity and potency.

Uniqueness of QWF: QWF is unique due to its dual inhibitory activity against both neurokinin-1 receptor and Mas-related G protein-coupled receptor X2. This dual action makes it a valuable tool in studying the complex interactions between these receptors and their ligands, as well as in developing new therapeutic strategies for conditions involving these pathways .

Eigenschaften

IUPAC Name |

benzyl (2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43N5O8/c1-38(2,3)51-37(49)42-29(18-19-33(39)45)34(46)40-30(21-27-22-43(24-44)32-17-11-10-16-28(27)32)35(47)41-31(20-25-12-6-4-7-13-25)36(48)50-23-26-14-8-5-9-15-26/h4-17,22,24,29-31H,18-21,23H2,1-3H3,(H2,39,45)(H,40,46)(H,41,47)(H,42,49)/t29-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZOHFAASQHWER-YPKYBTACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H43N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155075 | |

| Record name | N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126088-82-2 | |

| Record name | N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126088822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)

![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)